tert-butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate

Lipophilicity Polar Surface Area Bis-piperidine scaffold

tert-Butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate (CAS 1305711-98-1) is a Boc-protected bis-piperidine amide building block with the molecular formula C₁₆H₂₉N₃O₃ and a molecular weight of 311.42 g/mol. The compound features two piperidine rings connected via a 4-carbonyl bridge, with a tert-butoxycarbonyl (Boc) carbamate protecting group at the 4-position of the distal piperidine.

Molecular Formula C16H29N3O3
Molecular Weight 311.42 g/mol
CAS No. 1305711-98-1
Cat. No. B6144637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate
CAS1305711-98-1
Molecular FormulaC16H29N3O3
Molecular Weight311.42 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCNCC2
InChIInChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)18-13-6-10-19(11-7-13)14(20)12-4-8-17-9-5-12/h12-13,17H,4-11H2,1-3H3,(H,18,21)
InChIKeyAVIZMDYPFAPLEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate (CAS 1305711-98-1): Structural Identity and Compound Class


tert-Butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate (CAS 1305711-98-1) is a Boc-protected bis-piperidine amide building block with the molecular formula C₁₆H₂₉N₃O₃ and a molecular weight of 311.42 g/mol [1]. The compound features two piperidine rings connected via a 4-carbonyl bridge, with a tert-butoxycarbonyl (Boc) carbamate protecting group at the 4-position of the distal piperidine [2]. It is commercially supplied at 95% purity by Enamine LLC (Catalog EN300-90017) and serves as a bifunctional synthetic intermediate for medicinal chemistry, particularly in PROTAC linker design and targeted protein degradation research .

Why tert-Butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate Cannot Be Replaced by Generic Bis-Piperidine Analogs


The piperidine-4-carbonyl-piperidine scaffold of CAS 1305711-98-1 creates a unique structural microenvironment that is not reproduced by its closest analogs. The carbonyl bridge introduces a planar amide bond that restricts rotational freedom, establishes a defined hydrogen-bond acceptor site, and alters both lipophilicity (LogP 0.22) and polar surface area (PSA 70.67 Ų) compared to the direct C–N linked analog CAS 878156-65-1 (LogP 2.20, PSA 57.09 Ų) . The Boc-protected 4-amine and the free secondary amine on the carbonyl-bearing piperidine provide orthogonal reactivity handles that are absent in simpler Boc-aminopiperidine building blocks such as CAS 73874-95-0 . In PROTAC linker applications, where linker rigidity, hydrogen-bonding geometry, and LogD at physiological pH directly influence ternary complex formation and degradation efficiency, substitution with a non-carbonyl analog or a piperazine variant introduces uncontrolled variables in linker length, conformational bias, and pharmacokinetic profile [1].

Quantitative Differentiation Evidence for tert-Butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate Against Closest Structural Analogs


Carbonyl Bridge vs. Direct C–N Linkage: LogP and PSA Divergence Between CAS 1305711-98-1 and Its Closest Bis-Piperidine Analog (CAS 878156-65-1)

The target compound (CAS 1305711-98-1) bears a carbonyl linker between the two piperidine rings, whereas the closest direct analog, tert-butyl N-(1-piperidin-4-ylpiperidin-4-yl)carbamate (CAS 878156-65-1), lacks this carbonyl and connects the rings via a direct C–N bond. This single atom difference produces a LogP shift of approximately 1.98 log units (target LogP 0.22 vs. analog LogP 2.20), representing a ~95-fold difference in octanol-water partition coefficient [1]. Concurrently, the polar surface area increases from 57.09 Ų to 70.67 Ų (+13.58 Ų), reflecting the additional carbonyl oxygen as both a hydrogen-bond acceptor and a contributor to molecular polarity . These differences are intrinsic to the scaffold and cannot be bridged by formulation approaches.

Lipophilicity Polar Surface Area Bis-piperidine scaffold

Ionization State at Physiological pH: LogD₇.₄ Comparison Differentiates Target from Non-Carbonyl and Piperazine Analogs

At pH 7.4, the target compound exhibits a LogD of −2.42, indicating predominant ionization of the free secondary amine on the carbonyl-bearing piperidine ring [1]. This contrasts with the piperazine analog tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate (CAS 203520-03-0), which has a ClogP of 0.77 and LogP of 1.27, and the simpler Boc-aminopiperidine CAS 73874-95-0 (LogP 1.32–1.98) . The negative LogD₇.₄ value of the target suggests significantly higher aqueous solubility under physiological conditions, a property that is critical for achieving homogeneous solution-phase conjugation reactions in PROTAC assembly and for minimizing non-specific binding in biochemical assays.

LogD Ionization state Physiological pH

Hydrogen-Bond Donor/Acceptor Topology: Carbonyl Oxygen Confers Unique HBA Geometry Relative to Non-Carbonyl and Piperazine Linkers

The amide carbonyl in the target compound provides a geometrically constrained hydrogen-bond acceptor (HBA) that is absent in the direct C–N linked analog CAS 878156-65-1 [1]. The target possesses 2 hydrogen-bond donors (HBD) and 3 HBA sites, with the carbonyl oxygen positioned in a planar trans-amide geometry that enforces directionality in intermolecular interactions [2]. By comparison, CAS 878156-65-1 has fewer HBA sites and a freely rotating C–N single bond between rings, eliminating the conformational restriction imposed by the amide. The piperazine analog (CAS 203520-03-0) offers a different spatial arrangement of HBA sites due to the symmetrical piperazine ring. In PROTAC ternary complex formation, the precise spatial positioning of HBAs within the linker influences the orientation of the E3 ligase relative to the target protein, and linker rigidity has been shown to impact degradation efficiency [3].

Hydrogen bonding Amide bond geometry PROTAC linker design

Bifunctional Orthogonal Reactivity: Boc-Protected 4-Amine and Free Piperidine NH Enable Sequential Derivatization Not Possible with Mono-Functional Analogs

The target compound presents two chemically distinct amine handles: a Boc-protected secondary amine on the distal piperidine (deprotectable under acidic conditions, e.g., TFA/DCM) and a free secondary amine on the carbonyl-bearing piperidine (directly available for acylation, reductive amination, or sulfonylation) [1]. This contrasts with the simpler building block CAS 73874-95-0 (tert-butyl piperidin-4-ylcarbamate), which offers only a single Boc-protected amine and requires additional steps to install a second reactive site . The N-Boc-4-piperidinecarboxamide CAS 91419-48-6 provides an amide functionality but lacks the second piperidine ring for further elaboration. The orthogonal protection strategy enables sequential functionalization: the free piperidine NH can be acylated first, followed by Boc deprotection and coupling of the liberated 4-amine — a workflow impossible with mono-functional analogs without additional protection/deprotection cycles .

Orthogonal protection Bifunctional building block Sequential derivatization

PROTAC Linker Application: Piperidine-Carbonyl-Piperidine Scaffold Offers Differentiated Rigidity and Exit Vector Geometry vs. Piperazine-Carbonyl-Piperidine Analog

Both the target compound and its piperazine analog (CAS 203520-03-0, tert-butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate) are recognized as PROTAC linker building blocks, with the piperazine analog explicitly listed as a PROTAC linker on MedChemExpress and InvivoChem . However, the target compound employs a piperidine ring in place of piperazine, altering the linker geometry: piperidine provides a chair conformation with distinct axial/equatorial exit vectors, while piperazine offers a more symmetrical, flattened ring system [1]. This geometric difference affects the relative orientation of the two ligand attachment points in the final PROTAC molecule. In PROTAC design, computational modeling has shown that an optimal linker distance of 8–12 atoms between target ligand and E3 ligase ligand is critical for productive ternary complex formation, and small changes in linker geometry can produce steep SAR [2]. The target compound's piperidine-carbonyl-piperidine scaffold provides a linker with different conformational preferences and a distinct hydrogen-bonding profile (LogD₇.₄ −2.42 vs. ClogP +0.77 for the piperazine analog), offering an alternative optimization vector when piperazine-based linkers fail to produce active degraders.

PROTAC linker Rigid linker scaffold Targeted protein degradation

Molecular Weight and Heavy Atom Count Differentiation for Fragment-Based Screening Library Design

The target compound (MW 311.42, 22 heavy atoms) occupies a distinct chemical space between simpler Boc-aminopiperidine fragments (CAS 73874-95-0, MW 200.28, 14 heavy atoms) and more complex tetra-substituted PROTAC intermediates [1]. With a molecular weight exceeding 300 Da and 3 hydrogen-bond acceptors, the compound falls within the 'lead-like' rather than 'fragment-like' space, making it suitable as an advanced intermediate for lead optimization rather than primary fragment screening [2]. The closest analog CAS 878156-65-1 has a lower MW (283.41) and lacks the carbonyl oxygen. N-Boc-4,4'-bipiperidine (CAS 171049-35-7, MW 268.40) is even lighter and lacks both the carbonyl and the carbamate NH . The target's higher MW and additional hydrogen-bonding capacity make it a more advanced intermediate that can directly enter late-stage functionalization without requiring scaffold growth steps.

Fragment-based drug discovery Molecular weight Lead-likeness

Optimal Procurement and Application Scenarios for tert-Butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate


PROTAC Linker Optimization When Piperazine-Based Linkers Yield Inactive or Poorly Permeable Degraders

When a PROTAC program using the piperazine-carbonyl-piperidine linker (CAS 203520-03-0) fails to produce active degraders, the target compound provides a geometrically distinct alternative. The piperidine ring introduces a chair conformation with different exit vector geometry compared to the flatter piperazine, while the more negative LogD₇.₄ (−2.42 vs. ClogP +0.77) may improve aqueous solubility and reduce non-specific binding [1]. Procurement of the target as a single, 95%-pure building block (Enamine EN300-90017) enables rapid linker SAR exploration without de novo synthesis, accelerating the identification of active ternary complex geometries as demonstrated in structure-based PROTAC design studies [2].

Multi-Step Medicinal Chemistry Requiring Orthogonal Sequential Functionalization of Two Piperidine Amines

In synthesis campaigns where two distinct piperidine amine positions must be differentially functionalized, the target compound eliminates the need for intermediate protection/deprotection cycles. The free piperidine NH can be directly acylated, sulfonylated, or alkylated, while the Boc-protected 4-amine remains inert until acidic deprotection (TFA/DCM or HCl/dioxane) [3]. This orthogonal reactivity strategy is not achievable with mono-functional building blocks such as CAS 73874-95-0 (Boc-4-aminopiperidine alone) or CAS 91419-48-6 (N-Boc-4-piperidinecarboxamide), which would require additional synthetic steps to install a second reactive handle. The estimated reduction of 2+ synthetic steps per analog translates to measurable savings in both time and material costs for parallel SAR libraries.

Androgen Receptor-Targeted PROTAC Development Leveraging Rigid Bis-Piperidine Linker Scaffolds

Patent literature (WO 2022/019597, EP 4 186 904 A1) describes substituted piperidine compounds for androgen receptor (AR) degradation, where piperidine-carbonyl-piperidine scaffolds serve as key structural elements in PROTAC molecules targeting AR for ubiquitination and proteasomal degradation [4]. The target compound, with its amide-constrained bis-piperidine core and orthogonal Boc protection, is structurally aligned with this therapeutic modality. Its procurement as a pre-formed building block supports the rapid assembly of AR-targeting PROTAC candidates, particularly where the amide carbonyl contributes to linker rigidity and hydrogen-bonding interactions with the E3 ligase–target protein interface — a design consideration highlighted in computational modeling studies of optimal PROTAC linker geometry.

Late-Stage Lead Optimization Where Physicochemical Profile Tuning Is Required Without Scaffold Redesign

When a lead series requires reduced lipophilicity to improve solubility, metabolic stability, or off-target selectivity profiles, substitution of the non-carbonyl bis-piperidine analog (CAS 878156-65-1, LogP 2.20) with the target compound (LogP 0.22) provides a ~100-fold reduction in lipophilicity while preserving the bis-piperidine scaffold . This single-building-block substitution allows medicinal chemists to maintain the core pharmacophore geometry while dramatically altering the physicochemical profile, without the need for extensive scaffold-hopping synthesis. The higher PSA (70.67 vs. 57.09 Ų) and additional hydrogen-bond acceptor site further contribute to improved ligand efficiency metrics, supporting procurement of the target compound as a strategic tool for multiparameter optimization in lead series progression.

Quote Request

Request a Quote for tert-butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.